1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxy group, a nitro group, and a pyridinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-methoxy-4-nitroaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require specific pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Amino-4-methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea .
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridinyl group can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4-methylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea: Similar structure but with a methyl group instead of a nitro group.
1-(2-Methoxy-4-chlorophenyl)-3-[1-(pyridin-2-yl)ethyl]urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(2-Methoxy-4-nitrophenyl)-3-[1-(pyridin-2-yl)ethyl]urea is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10(12-5-3-4-8-16-12)17-15(20)18-13-7-6-11(19(21)22)9-14(13)23-2/h3-10H,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJNVUPQFXHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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